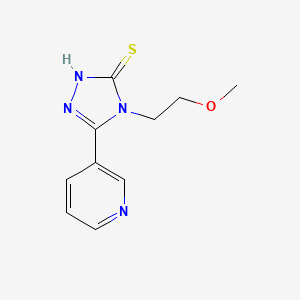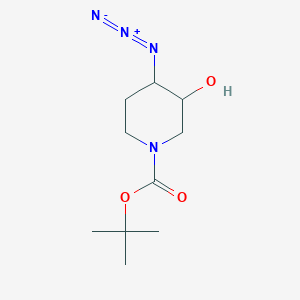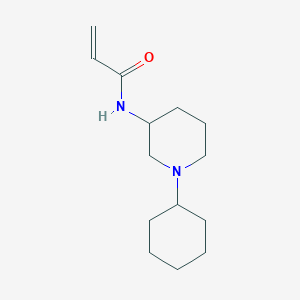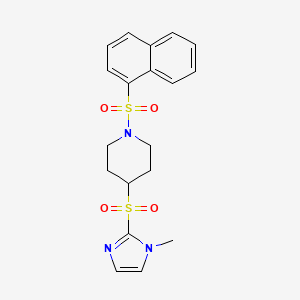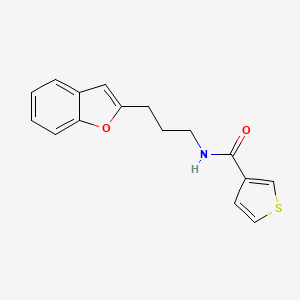
N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide” is a complex organic compound that contains benzofuran and thiophene moieties. Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .
Mechanism of Action
Target of Action
Benzofuran compounds, such as N-[3-(1-Benzofuran-2-yl)propyl]thiophene-3-carboxamide, are known to have a broad range of targets due to their diverse biological activities . .
Mode of Action
The mode of action of benzofuran compounds is generally associated with their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . .
Result of Action
Benzofuran compounds are known to exhibit strong biological activities, such as anti-tumor effects .
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide in lab experiments is its potency as a dopamine reuptake inhibitor, making it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one limitation is its potential for abuse, as it has been shown to have stimulant properties.
Future Directions
There are several potential future directions for research involving N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide involves the reaction of 3-(benzofuran-2-yl)propylamine with thiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide has been studied extensively for its potential use as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that is involved in various physiological and behavioral processes, including movement, motivation, and reward. The inhibition of dopamine reuptake can increase the concentration of dopamine in the synaptic cleft, leading to increased neurotransmission and potential therapeutic effects.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16(13-7-9-20-11-13)17-8-3-5-14-10-12-4-1-2-6-15(12)19-14/h1-2,4,6-7,9-11H,3,5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYNBGVRCLAPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


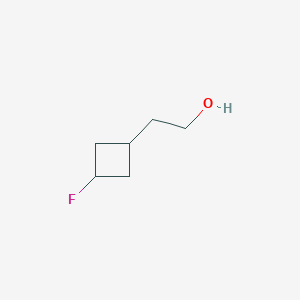
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2903899.png)
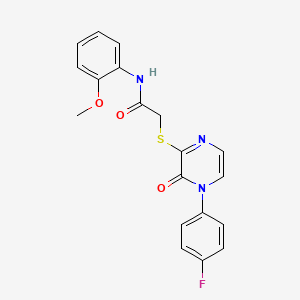


![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2903906.png)

